1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone is a heterocyclic compound featuring:
- A 3,4-dihydroquinoline moiety linked via an ethanone group.
- A pyrimidine ring substituted with a methyl group at position 4 and a morpholin-4-yl group at position 4.
- A sulfanyl (S) bridge connecting the ethanone and pyrimidine units.
Properties
Molecular Formula |
C20H24N4O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C20H24N4O2S/c1-15-13-18(23-9-11-26-12-10-23)22-20(21-15)27-14-19(25)24-8-4-6-16-5-2-3-7-17(16)24/h2-3,5,7,13H,4,6,8-12,14H2,1H3 |
InChI Key |
XBHHEQPHPQRAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with the tetrahydroquinoline moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like preparative HPLC .
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrimidine moieties using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name / ID | Core Structure | Substituents | Molecular Weight | logP/LogD | Notable Features | Reference |
|---|---|---|---|---|---|---|
| Target Compound | Dihydroquinoline + pyrimidine | 4-Methyl, 6-morpholin-4-yl (pyrimidine); sulfanyl-ethanone linker | ~449.5* (estimated) | ~3.5–4.0 (estimated) | Morpholine enhances solubility; sulfanyl linker may improve binding | N/A |
| 2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone | Pyrimidine + morpholine | 4-Methyl, 6-trifluoromethyl (pyrimidine) | 359.34 | ~3.8 (predicted) | Trifluoromethyl increases lipophilicity and metabolic stability | |
| (3-{[(4-{2-(3,4-Dimethoxyphenyl)ethylamino}-6-methylpyrimidin-2-yl)sulfanyl]methyl}phenyl)(morpholin-4-yl)methanone | Pyrimidine + morpholine | Dimethoxyphenylethylamino, methyl (pyrimidine); sulfanyl-methylphenyl linker | 522.67 | 3.5355 | Extended substituents enhance receptor interaction; higher molecular weight | |
| 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone | Dihydropyrimidinone | 4-Fluorophenyl, methyl; sulfanylidene group | 264.32 | N/A | Sulfanylidene (C=S) enhances antifungal/antibacterial activity | |
| 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone | Dihydroquinoline + chromenopyrimidine | Chromeno[2,3-d]pyrimidine fused ring | 479.6 | 6.4 (XLogP3) | Fused ring system increases rigidity and π-π stacking potential |
*Estimated based on analogous structures.
Key Differences in Substituent Effects
- Morpholinyl vs. CF₃-substituted analogs are often resistant to oxidative metabolism, extending half-life .
- Sulfanyl vs. Sulfanylidene (C=S): The sulfanyl (S) linker in the target compound may facilitate disulfide bond formation or metal chelation, while sulfanylidene (C=S) in dihydropyrimidinones (e.g., ) is associated with enhanced antimicrobial activity due to thione reactivity .
- Fused Ring Systems: The chromenopyrimidine derivative has a larger conjugated system (XLogP3 = 6.4), which may improve DNA intercalation but reduce solubility.
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure
The compound features a dihydroquinoline moiety linked to a pyrimidine derivative through a sulfanyl group. This unique structure may contribute to its biological activity by facilitating interactions with specific enzymes or receptors.
Biological Activity Overview
Research indicates that derivatives of quinoline and pyrimidine possess significant pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The specific compound under review has been studied for its potential anticancer effects and interactions with cellular pathways.
Anticancer Activity
Recent studies have demonstrated that similar compounds exhibit antiproliferative effects against various cancer cell lines. For instance, tetrahydroquinoline derivatives have shown low micromolar inhibition in cancer cells, suggesting that modifications to the quinoline structure can enhance biological efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | DU145 (Prostate) | 5.0 | Inhibition of cell cycle progression |
| Compound B | MCF7 (Breast) | 7.5 | Induction of apoptosis |
| Compound C | H460 (Lung) | 6.0 | Modulation of signaling pathways |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The presence of the morpholine group may enhance the compound's ability to induce programmed cell death in malignant cells.
- Modulation of Signaling Pathways : Interaction with cellular signaling pathways could lead to altered gene expression profiles associated with tumor growth.
Case Studies
In one study, the synthesis and biological evaluation of related tetrahydroquinolines revealed promising anticancer properties. Specifically, compounds with similar structural motifs were tested against multiple cancer types, demonstrating significant antiproliferative activity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
